molecular formula C22H23N3OS3 B11186926 2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate

2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate

Cat. No.: B11186926
M. Wt: 441.6 g/mol
InChI Key: HRNGXIZVHVDSKQ-UHFFFAOYSA-N
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Description

2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate typically involves multiple steps. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the phenyl group and the piperidine ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate: shares structural similarities with other benzothiazole derivatives and piperidine-containing compounds.

    Benzothiazole derivatives: These compounds often exhibit similar chemical reactivity and biological activity due to the presence of the benzothiazole ring.

    Piperidine-containing compounds: These compounds may have similar pharmacological properties and can be used in similar applications.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H23N3OS3

Molecular Weight

441.6 g/mol

IUPAC Name

[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] piperidine-1-carbodithioate

InChI

InChI=1S/C22H23N3OS3/c1-15-5-10-18-19(13-15)29-21(24-18)16-6-8-17(9-7-16)23-20(26)14-28-22(27)25-11-3-2-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3,(H,23,26)

InChI Key

HRNGXIZVHVDSKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC(=S)N4CCCCC4

Origin of Product

United States

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